N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Description
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic organic compound featuring an isoindole-1,3-dione core substituted at the 5-position with a benzamide group. The isoindole-1,3-dione moiety consists of a fused bicyclic structure with two ketone groups at positions 1 and 3, while the benzamide substituent introduces an aromatic phenyl ring connected via an amide linkage.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-13(9-4-2-1-3-5-9)16-10-6-7-11-12(8-10)15(20)17-14(11)19/h1-8H,(H,16,18)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNAMJZTYQHBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by the introduction of a benzamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, isoindolines, and substituted benzamides.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituents on the Isoindole Core
Amide Modifications
- Benzamide vs. Acetamide (8c, 8d) : Benzamide’s aromatic ring enables π-π stacking with protein residues, whereas acetamide’s flexibility may accommodate conformational changes in enzyme active sites. The alkoxy-phenyl extensions in 8c and 8d further enhance MMP affinity through hydrophobic interactions .
- Thiourea Linkage () : Thiourea replaces the amide carbonyl with a thiocarbonyl group, enhancing hydrogen-bonding capacity but possibly reducing hydrolytic stability .
Halogenation Effects
The 3-bromo substitution on the benzamide ring () introduces a halogen bond donor, which can strengthen interactions with electron-rich regions of target proteins. However, this increases molecular weight and may affect solubility .
Core Heterocycle Differences
- Isoindole vs. Indole () : The isoindole’s fused bicyclic system provides rigidity, whereas the indole’s single-ring structure offers greater conformational flexibility. This distinction impacts binding to planar vs. pocket-like enzyme active sites .
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, primarily involving the reaction of phthalic anhydride with amines followed by acylation processes. The general synthetic route includes:
- Starting Materials : Phthalic anhydride and appropriate amines.
- Reagents : Acylating agents such as benzoyl chloride.
- Conditions : Solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine are commonly used.
2. Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Properties
Studies suggest that this compound has notable antimicrobial effects against various bacterial strains. For instance, it has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific caspases and modulation of cell cycle regulatory proteins.
Neuroprotective Effects
Recent research highlights the compound's neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.
The mechanisms underlying the biological activities of this compound are complex and involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression and microbial resistance.
- Receptor Modulation : It is suggested to modulate receptors involved in neurotransmission and inflammation.
Study 1: Antimicrobial Efficacy
A study published in International Journal of Molecular Sciences demonstrated that derivatives of benzamide containing the isoindole moiety exhibited enhanced antifungal activity compared to standard treatments. The compound was found to have an EC50 value significantly lower than that of conventional antifungal agents .
Study 2: Anticancer Potential
In a series of experiments on human cancer cell lines (e.g., breast and colon cancer), this compound induced cell death at micromolar concentrations. Flow cytometry analysis confirmed the induction of apoptosis via mitochondrial pathways .
5. Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Present |
| Benzamide Derivative A | Moderate | Low | Absent |
| Benzamide Derivative B | Low | High | Present |
6.
This compound presents promising biological activities that warrant further investigation. Its potential applications in antimicrobial therapy and cancer treatment highlight the importance of continued research into this compound's mechanisms and efficacy across different biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
